1-Isonicotinoylpiperidine-2-carboxylic acid
CAS No.: 67691-58-1
Cat. No.: VC2262047
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 67691-58-1 |
|---|---|
| Molecular Formula | C12H14N2O3 |
| Molecular Weight | 234.25 g/mol |
| IUPAC Name | 1-(pyridine-4-carbonyl)piperidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C12H14N2O3/c15-11(9-4-6-13-7-5-9)14-8-2-1-3-10(14)12(16)17/h4-7,10H,1-3,8H2,(H,16,17) |
| Standard InChI Key | CMAFVRLPPUKMJY-UHFFFAOYSA-N |
| SMILES | C1CCN(C(C1)C(=O)O)C(=O)C2=CC=NC=C2 |
| Canonical SMILES | C1CCN(C(C1)C(=O)O)C(=O)C2=CC=NC=C2 |
Introduction
Chemical Properties and Identification
Nomenclature and Synonyms
1-Isonicotinoylpiperidine-2-carboxylic acid is known by several synonyms in chemical databases and literature, facilitating cross-referencing across different research platforms. The primary name, 1-Isonicotinoylpiperidine-2-carboxylic acid, directly describes its chemical structure, indicating the presence of an isonicotinoyl group attached to nitrogen at position 1 of a piperidine-2-carboxylic acid . Alternative names include 1-ISONICOTINOYL-2-PIPERIDINECARBOXYLIC ACID and 1-(pyridine-4-carbonyl)piperidine-2-carboxylic acid, which offer equivalent structural descriptions using slightly different naming conventions . The compound is also identified in chemical databases by its CAS Registry Number 67691-58-1, providing a unique identifier that eliminates ambiguity when searching chemical literature and regulatory documentation .
Applications in Scientific Research
Medicinal Chemistry Applications
1-Isonicotinoylpiperidine-2-carboxylic acid has emerged as a valuable component in medicinal chemistry research, particularly in the development of pharmaceutical compounds with diverse biological activities. The piperidine scaffold is recognized as a privileged structure in drug design, appearing in numerous FDA-approved medications and clinical candidates. Researchers have utilized 1-Isonicotinoylpiperidine-2-carboxylic acid as a building block for creating substituted piperidines, spiropiperidines, and condensed piperidines through various intra- and intermolecular reactions. The strategic incorporation of this compound into molecular frameworks has contributed to the development of more than twenty distinct classes of pharmaceuticals, underscoring its significance in expanding the chemical space of drug candidates. The presence of both the piperidine ring and the pyridine moiety provides multiple points for structural modification, enabling medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of resulting drug candidates.
The compound's potential as an enzyme inhibitor has been a focal point of biochemical investigations, with researchers conducting in vitro assays to evaluate its inhibitory effects on specific target enzymes. These studies typically involve testing the compound at various concentrations to establish dose-response relationships and determine inhibitory constants. Computational approaches, particularly molecular docking studies, have been employed to predict the binding affinity and selectivity of 1-Isonicotinoylpiperidine-2-carboxylic acid for enzyme active sites. These computational predictions guide experimental design and help rationalize observed biological activities. Preliminary results from these investigations have indicated that certain derivatives containing the 1-Isonicotinoylpiperidine-2-carboxylic acid scaffold can effectively inhibit target enzymes, suggesting promising avenues for therapeutic development in areas such as neurodegenerative disorders, infectious diseases, and metabolic conditions.
Organic Synthesis Role
In the field of organic synthesis, 1-Isonicotinoylpiperidine-2-carboxylic acid serves as both a synthetic target and a versatile intermediate for creating more complex molecular architectures. Researchers have focused on developing efficient synthetic methods for producing this compound and its derivatives, exploring various catalytic systems to enhance reaction efficiency. Transition metal catalysts, including palladium, copper, and ruthenium complexes, have been investigated for their ability to facilitate the formation of key bonds in the synthesis of piperidine derivatives. These catalytic approaches often offer advantages such as milder reaction conditions, higher selectivity, and reduced waste generation compared to traditional synthetic methods. The optimization of reaction parameters, including solvent selection, temperature profiles, and reagent stoichiometry, has been systematically pursued to maximize both yield and purity of the desired products.
The synthetic utility of 1-Isonicotinoylpiperidine-2-carboxylic acid extends to its role as a building block in diversity-oriented synthesis, where libraries of structurally related compounds are generated for biological screening. The carboxylic acid functionality provides a convenient handle for amide formation, esterification, or reduction to create derivatives with modified properties. Similarly, the pyridine nitrogen offers opportunities for quaternization, N-oxidation, or coordination to metals, further expanding the structural diversity accessible from this starting material. These advancements in synthetic methodology have significantly contributed to the efficient production of piperidine derivatives for various chemical industries, including pharmaceuticals, agrochemicals, and materials science. The continued refinement of these synthetic approaches remains an active area of research, with ongoing efforts to develop greener and more sustainable processes for producing 1-Isonicotinoylpiperidine-2-carboxylic acid and related compounds.
Biochemical Significance
The biochemical significance of 1-Isonicotinoylpiperidine-2-carboxylic acid is primarily centered on its potential interactions with biological systems, particularly enzymatic pathways relevant to disease states. Researchers have conducted detailed in vitro assays to characterize the compound's inhibitory profile against specific enzymes implicated in various pathological conditions. These investigations typically involve purified enzyme preparations or cell-based assays that measure activity in the presence of different concentrations of the test compound. The resulting inhibitory constants and selectivity profiles provide valuable insights into structure-activity relationships that guide further molecular design. The structural features of 1-Isonicotinoylpiperidine-2-carboxylic acid, including its carboxylic acid group and heterocyclic rings, are thought to mimic natural substrates or transition states in enzymatic reactions, accounting for its observed inhibitory properties.
Computational approaches have complemented experimental studies by predicting binding modes and interaction energies of 1-Isonicotinoylpiperidine-2-carboxylic acid with target proteins. Molecular docking studies utilize crystal structures of target enzymes, when available, or homology models to simulate the binding of the compound to potential active sites. These computational predictions generate hypotheses about key interactions, including hydrogen bonding, electrostatic attractions, and hydrophobic contacts, that can be tested experimentally. Analysis of docking results often reveals specific amino acid residues that might be critical for binding, informing the design of more potent and selective derivatives. Preliminary results from biochemical studies have shown that certain piperidine derivatives can effectively inhibit target enzymes with potential relevance to conditions such as hypertension, diabetes, and central nervous system disorders. These findings suggest promising avenues for therapeutic development, although comprehensive in vivo studies would be needed to validate these preliminary observations.
Polymer Chemistry Utilization
In the domain of polymer chemistry, 1-Isonicotinoylpiperidine-2-carboxylic acid and related piperidine derivatives have found application in the synthesis of novel polymeric materials with unique properties. The incorporation of this compound into polymer backbones or as pendant groups has been explored as a strategy for introducing specific functionalities that influence the physical, mechanical, and chemical characteristics of the resulting materials. Polymerization techniques, including step-growth, chain-growth, and ring-opening methodologies, have been employed to integrate piperidine derivatives into macromolecular structures. The presence of the piperidine ring can impart conformational rigidity or flexibility to the polymer chain, depending on its position and substitution pattern, thereby influencing properties such as glass transition temperature, crystallinity, and solubility. Similarly, the pyridine moiety can participate in hydrogen bonding, metal coordination, or pH-responsive behavior, enabling the development of smart materials that respond to environmental stimuli.
The carboxylic acid functionality present in 1-Isonicotinoylpiperidine-2-carboxylic acid makes it particularly suitable for incorporation into polyesters, polyamides, and other condensation polymers. This functional group can also serve as a site for post-polymerization modification, allowing for the attachment of additional moieties such as drugs, targeting ligands, or imaging agents in biomedical applications. Polymers containing piperidine derivatives have been investigated for applications in drug delivery systems, where the nitrogen heterocycle can influence drug loading capacity, release kinetics, and targeting ability. Additionally, the basic nitrogen atom in the piperidine ring can confer pH-sensitivity to the polymer, potentially enabling triggered release of encapsulated cargo in response to the acidic environment found in certain tissues or cellular compartments. The development of these advanced polymeric materials represents an ongoing area of research that leverages the unique structural features of 1-Isonicotinoylpiperidine-2-carboxylic acid to create materials with tailored properties for specific applications.
Synthesis and Characterization
Synthetic Pathways
The synthesis of 1-Isonicotinoylpiperidine-2-carboxylic acid typically involves strategic bond formation between the piperidine-2-carboxylic acid core and the isonicotinoyl (4-pyridylcarbonyl) moiety. One common synthetic approach utilizes an acylation reaction between a suitably protected piperidine-2-carboxylic acid and an activated derivative of isonicotinic acid, such as an acid chloride or mixed anhydride. The protection of the carboxylic acid function on the piperidine is necessary to prevent side reactions during the acylation step, with common protecting groups including tert-butyl or benzyl esters. Following the successful acylation of the piperidine nitrogen, deprotection of the carboxylic acid function yields the desired 1-Isonicotinoylpiperidine-2-carboxylic acid. Alternative synthetic routes may involve the construction of the piperidine ring through cyclization reactions, starting from appropriately substituted linear precursors that already contain the isonicotinoyl group. These cyclization approaches often employ intramolecular reactions such as reductive amination, nucleophilic substitution, or ring-closing metathesis to form the six-membered piperidine ring.
Researchers have explored various catalytic systems to improve the efficiency and selectivity of these synthetic transformations. Metal catalysts, particularly palladium and copper complexes, have been investigated for their ability to facilitate challenging bond formations under milder conditions. The optimization of reaction parameters, including solvent selection, temperature, catalyst loading, and reaction time, has been systematically pursued to maximize both yield and purity of 1-Isonicotinoylpiperidine-2-carboxylic acid. Green chemistry principles have increasingly influenced synthetic approaches, with researchers developing more environmentally friendly procedures that reduce waste generation, minimize the use of toxic reagents, and improve energy efficiency. These advancements in synthetic methodology have significantly contributed to the efficient production of 1-Isonicotinoylpiperidine-2-carboxylic acid and related piperidine derivatives, which are essential in various chemical applications. The continued refinement of these synthetic approaches remains an active area of research, with ongoing efforts to develop more sustainable and scalable processes.
Analytical Techniques for Characterization
The comprehensive characterization of 1-Isonicotinoylpiperidine-2-carboxylic acid relies on a suite of complementary analytical techniques that collectively provide detailed information about its structure, purity, and physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary tool for structural elucidation, with 1H NMR providing information about the proton environments and 13C NMR confirming the carbon skeleton of the molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, enable the assignment of complex signals and verification of connectivity patterns within the molecular framework. High-Performance Liquid Chromatography (HPLC) serves as a crucial method for assessing the purity of synthesized 1-Isonicotinoylpiperidine-2-carboxylic acid, often employing reversed-phase conditions with UV detection at wavelengths corresponding to the absorbance maxima of the pyridine and amide chromophores. The retention time and peak shape in HPLC analyses provide valuable information about the compound's polarity, potential tautomerism, and interaction with the stationary phase.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers precise molecular weight confirmation and fragmentation patterns that support structural assignments. Common ionization techniques for analyzing 1-Isonicotinoylpiperidine-2-carboxylic acid include electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), which are well-suited for compounds containing basic nitrogen atoms. Ultra-Performance Liquid Chromatography (UPLC) represents an advanced chromatographic technique that provides enhanced resolution and faster analysis times compared to conventional HPLC, making it valuable for quality control and impurity profiling of synthetic batches. Additional characterization methods may include infrared spectroscopy for identifying functional groups (particularly the carboxylic acid and amide carbonyl stretching vibrations), elemental analysis for confirming empirical formula, and single-crystal X-ray diffraction for determining the three-dimensional structure when suitable crystals can be obtained. This comprehensive analytical approach ensures accurate identification and quality assessment of 1-Isonicotinoylpiperidine-2-carboxylic acid for research and commercial applications.
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